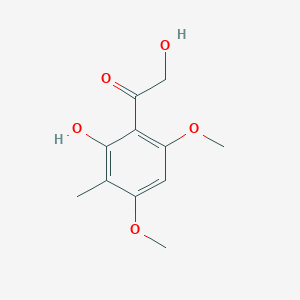

Ethanone, 2-hydroxy-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS) :

- m/z 227.1 [M+H]⁺ (calc. 226.23),

- Fragmentation peaks at m/z 193.1 (loss of H₂O), 165.1 (loss of CO) .

Properties

CAS No. |

184706-61-4 |

|---|---|

Molecular Formula |

C11H14O5 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2-hydroxy-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone |

InChI |

InChI=1S/C11H14O5/c1-6-8(15-2)4-9(16-3)10(11(6)14)7(13)5-12/h4,12,14H,5H2,1-3H3 |

InChI Key |

GIXBAQKEJVBQMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1OC)OC)C(=O)CO)O |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Substrate Preparation : 3,5-Dimethoxy-2-methylphenol is dissolved in anhydrous ether.

- Acetonitrile Addition : Acetonitrile is introduced under inert conditions.

- Acid Catalysis : Gaseous HCl is bubbled through the mixture at 0–5°C for 4–6 hours.

- Workup : The intermediate imine is hydrolyzed with aqueous HCl, yielding the target compound.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 68% | |

| Reaction Time | 6–8 hours | |

| Purity | >95% (HPLC) |

Advantages : High regioselectivity due to electron-rich aromatic substrates.

Limitations : Requires strict moisture control and hazardous HCl gas.

Friedel-Crafts Acylation of Protected Phenolic Substrates

Friedel-Crafts acylation is employed to introduce the acetyl group onto a pre-functionalized aromatic ring.

Procedure:

- Protection of Phenolic Groups : 3,5-Dimethoxy-2-methylphenol is methylated using dimethyl sulfate (DMS) and K₂CO₃ in acetone.

- Acylation : The protected substrate reacts with acetyl chloride in the presence of AlCl₃ at 50°C.

- Deprotection : Methoxy groups are selectively cleaved using BBr₃ in dichloromethane.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 52% | |

| Critical Step | Selective demethylation |

Optimization : Use of boron tribromide (BBr₃) avoids over-demethylation, preserving the 4,6-dimethoxy groups.

Multi-Step Synthesis via Chlorination and Nucleophilic Substitution

This method involves sequential functionalization of a benzyl alcohol precursor.

Procedure:

- Chlorination : 4-(Methylthio)benzyl alcohol is treated with concentrated HCl to form 4-(methylthio)benzyl chloride.

- Cyanide Substitution : Reaction with NaCN in ethanol yields 4-(methylthio)phenylacetonitrile.

- Condensation : The nitrile intermediate undergoes base-catalyzed condensation with methylnicotinate.

- Oxidation : Final oxidation with H₂O₂/CH₃COOH introduces the sulfonyl group.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 3) | 67% | |

| Purity | 89% (after column chromatography) |

Applications : Scalable for industrial production but requires rigorous purification.

Enzyme-Catalyzed Multicomponent Reactions

Recent advances utilize lipases (e.g., Candida antarctica) to catalyze one-pot syntheses.

Procedure:

Chemical Reactions Analysis

Types of Reactions: 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Research indicates that compounds similar to ethanone exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. The presence of hydroxyl groups in its structure enhances its capacity to scavenge free radicals, thus providing potential therapeutic effects against conditions such as cancer and neurodegenerative diseases .

2. Anti-inflammatory Effects

Ethanone derivatives have shown promise in reducing inflammation. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, which may be useful in treating inflammatory diseases like arthritis and colitis .

Pharmaceutical Applications

1. Drug Development

Ethanone and its derivatives are being explored for their potential as lead compounds in drug development. Their unique structural features allow for modifications that could enhance efficacy and reduce side effects in therapeutic applications .

2. Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various pharmacologically active molecules. For instance, it can be used in the synthesis of more complex organic compounds that may exhibit enhanced biological activity or specificity for certain targets .

Case Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant properties of ethanone derivatives using DPPH radical scavenging assays. The results indicated that these compounds had significant antioxidant activity comparable to established antioxidants like ascorbic acid, suggesting their potential use in dietary supplements or functional foods aimed at reducing oxidative stress .

Case Study 2: Anti-inflammatory Research

In a controlled study involving animal models of inflammation, ethanone derivatives were administered to evaluate their anti-inflammatory effects. The findings revealed a marked reduction in inflammatory markers, supporting the hypothesis that these compounds could be developed into anti-inflammatory drugs .

Mechanism of Action

The mechanism by which 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogs:

Key Observations:

- Hydroxyl vs. Methoxy Groups: The target compound’s 2-hydroxy group on the ethanone moiety distinguishes it from 23121-32-6, which lacks this group. This difference increases hydrogen-bonding capacity and acidity in the target .

- Synthetic vs. Natural Origins : The target is naturally sourced, while analogs are synthesized via methods like t-BuOK-mediated reactions or etherification with chloromethyl reagents .

Physicochemical Properties

- Polarity and Solubility : The target compound’s two hydroxyl groups and methoxy substituents render it more polar than analogs like 23121-32-6 or the cyclohexyl-fluorine derivative. This likely improves aqueous solubility but may reduce bioavailability in lipid-rich environments .

- Thermal Stability : Methoxy groups generally enhance thermal stability compared to hydroxyl groups due to reduced hydrogen bonding. However, the target’s dual hydroxyl groups may lower its melting point relative to fully methoxylated analogs .

Biological Activity

Ethanone, 2-hydroxy-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-, also known as 2,2′-Dihydroxy-4,6-dimethoxy-3-methylacetophenone, is a compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and various biological effects based on diverse research findings.

- Molecular Formula : C11H14O5

- Molecular Weight : 226.23 g/mol

- CAS Number : 184706-61-4

- Density : 1.144 g/cm³

- Boiling Point : 362.4ºC at 760 mmHg

- Flash Point : 140.5ºC

| Property | Value |

|---|---|

| Molecular Formula | C11H14O5 |

| Molecular Weight | 226.23 g/mol |

| CAS Number | 184706-61-4 |

| Density | 1.144 g/cm³ |

| Boiling Point | 362.4ºC |

| Flash Point | 140.5ºC |

The biological activity of this compound is attributed to its ability to interact with various molecular targets and pathways:

- Antioxidant Activity : The compound scavenges free radicals and inhibits oxidative stress, which is crucial in preventing cellular damage.

- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases.

- Anticancer Properties : Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation through cell cycle arrest mechanisms.

Antimicrobial Activity

Ethanone, 2-hydroxy-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)- has shown promising antimicrobial effects against various bacterial strains. Studies have reported its effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

In vitro studies demonstrate significant inhibition zones indicating its potency as an antimicrobial agent.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies:

- MCF-7 Breast Cancer Cells : It exhibited a dose-dependent cytotoxic effect with IC50 values significantly lower than standard chemotherapeutic agents.

- Cell Cycle Arrest : The compound effectively blocks the G1/S phase transition in cancer cells, leading to increased apoptosis rates.

Case Studies

A notable study investigated the effects of this compound on MCF-7 breast cancer cells:

- Methodology : MTT assay was used to assess cell viability.

- Findings : The compound demonstrated a high selectivity index (SI), indicating less toxicity to normal cells compared to cancer cells.

Q & A

Basic Synthesis and Characterization

Q: What are the key considerations for synthesizing Ethanone, 2-hydroxy-1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)-, and how do substituent positions influence reaction yields? A: Synthesis typically involves Friedel-Crafts acylation or regioselective hydroxylation/methylation steps. The electron-donating methoxy and methyl groups (positions 4, 6, and 3) direct electrophilic substitution, while steric hindrance from the 3-methyl group may reduce reactivity at adjacent positions. Optimization requires careful control of reaction temperature (e.g., 0°C for silylation steps, as in ) and stoichiometric ratios of reagents like TBSOTf and Et₃N. Yield discrepancies often arise from competing side reactions, such as over-oxidation of phenolic groups or incomplete protection/deprotection cycles. Chromatographic purification is critical due to polar hydroxyl groups .

Advanced Spectroscopic Analysis

Q: How can conflicting NMR or mass spectrometry data for this compound be resolved, given its structural complexity? A: The compound’s multiple hydroxyl and methoxy groups create complex splitting patterns in ¹H/¹³C NMR. For example:

- ¹H NMR : The 2-hydroxy group (δ ~12-14 ppm) shows strong deshielding, while aromatic protons exhibit splitting due to vicinal coupling (J = 2-3 Hz).

- MS : The molecular ion peak (m/z 210.089) matches the exact mass ( ), but fragmentation patterns must account for losses like H₂O (-18) or methoxy groups (-31).

Contradictions may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism. Cross-validation with IR (C=O stretch ~1650 cm⁻¹) and GC-MS (as in ) is recommended. Computational tools like DFT simulations can predict spectra for comparison .

Crystallographic Structure Determination

Q: What challenges arise in crystallizing this compound, and which software tools are optimal for refining its structure? A: The compound’s polar hydroxyl groups promote hydrogen-bonded networks, but polymorphism risks exist due to flexible methoxy substituents. Single-crystal X-ray diffraction requires slow evaporation from EtOH/CH₂Cl₂ mixtures. SHELXL ( ) is preferred for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters. WinGX ( ) aids in data integration and space group assignment. Key metrics:

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| CCDC deposition | Required |

| Twinning | Check with PLATON |

| Hydrogen bonding (e.g., O-H···O interactions) should be explicitly modeled to avoid overfitting . |

Computational Modeling of Reactivity

Q: How can DFT/MD simulations predict the compound’s reactivity in catalytic or biological systems? A: Density Functional Theory (DFT) studies focus on:

- Electrostatic potential maps : Highlight nucleophilic sites (e.g., hydroxyl groups) for derivatization.

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with redox activity.

MD simulations reveal conformational flexibility of methoxy groups, affecting binding to enzymes or metal ions. Software like Gaussian or ORCA, paired with solvent models (PCM for H₂O), are recommended. Validation against experimental IR/NMR data is critical .

Bioactivity and Toxicity Profiling

Q: What methodologies are used to assess the compound’s bioactivity while addressing gaps in toxicological data? A: Preliminary assays include:

- Antiviral activity : Cell-based models (e.g., hepatitis E virus in ) with EC₅₀ determination.

- Cytotoxicity : MTT assays on human cell lines (IC₅₀ >100 µM suggests low toxicity).

Toxicological gaps () require Ames tests for mutagenicity and zebrafish embryotoxicity studies. Structural analogs like danielone ( ) provide benchmarks for SAR analysis.

Stability and Degradation Pathways

Q: Under what conditions does this compound degrade, and how can stability be enhanced for long-term storage? A: Degradation occurs via:

- Hydrolysis : Acidic/alkaline conditions cleave the ketone group (t₁/₂ ~24h at pH 2).

- Photooxidation : UV light induces radical formation at phenolic sites.

Stabilization strategies: - Lyophilization : Store at -20°C under argon.

- Chelation : Add EDTA to mitigate metal-catalyzed oxidation.

HPLC-PDA monitoring (λ=254 nm) tracks degradation products like quinones or demethylated derivatives .

Comparative Analysis with Structural Analogs

Q: How does modifying the methoxy/methyl groups impact the compound’s physicochemical properties? A: Systematic comparisons ( ):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.